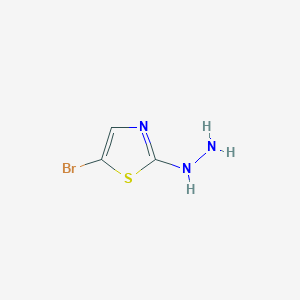

5-Bromo-2-hydrazinylthiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-1,3-thiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3S/c4-2-1-6-3(7-5)8-2/h1H,5H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAPLANYUXSVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Hydrazinylthiazole and Its Analogs

Established Hantzsch Thiazole (B1198619) Synthesis Protocols

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. sci-hub.se This classical method and its variations are widely employed for the synthesis of 2-hydrazinylthiazoles.

Classic Condensation Reactions involving Thiosemicarbazones and α-Haloketones

The traditional Hantzsch synthesis involves the condensation of α-haloketones with thiosemicarbazones. sci-hub.sebepls.comnih.gov This reaction proceeds via the formation of an intermediate, which then cyclizes to form the thiazole ring. The initial step often involves the reaction of a ketone or aldehyde with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. sioc-journal.cnmedipol.edu.tr This is followed by reaction with an α-haloketone, such as an α-bromoacetophenone derivative, in a suitable solvent like ethanol (B145695), often under reflux conditions. acs.orgtandfonline.comnih.gov

The nucleophilicity of the sulfur atom in the thiosemicarbazone is a key factor in the reaction mechanism. sci-hub.se The process can be carried out in one or two steps. In the two-step approach, the thiosemicarbazone intermediate is isolated before the cyclization step. sci-hub.se For instance, aromatic aldehydes and thiosemicarbazide can be condensed in ethanol under reflux, followed by cyclization with an α-halo carbonyl compound at room temperature. sci-hub.se This method has been reported to yield products in the range of 42-81%. sci-hub.se

Numerous variations of this classic protocol have been developed to synthesize a wide array of 2-hydrazinylthiazole (B183971) analogs. For example, fluorinated hydrazinylthiazole derivatives have been synthesized by condensing aryl-substituted thiosemicarbazones with 2-bromo-4-fluoroacetophenone in refluxing ethanol, achieving moderate to good yields (61-80%). acs.orgnih.gov Similarly, novel pinanyl thiazole derivatives were prepared by the cyclization of nopinone (B1589484) thiosemicarbazone with various α-haloketones. sioc-journal.cn

| Reactants | Product | Conditions | Yield (%) | Reference |

| Aryl-substituted thiosemicarbazones, 2-bromo-4-fluoroacetophenone | 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Reflux in ethanol, 4-5 h | 61-80 | acs.orgnih.gov |

| Nopinone thiosemicarbazone, α-haloketones | Pinanyl thiazole derivatives | - | - | sioc-journal.cn |

| Aromatic aldehydes, thiosemicarbazide, α-halo carbonyl derivatives | Hydrazinyl thiazoles | Two-step: Reflux in EtOH, then room temp. 20-24 h | 42-81 | sci-hub.se |

| Thiosemicarbazide, 2-bromo-1-(3,4-dimethylphenyl)ethanone | 4-(3,4-dimethylphenyl)-2-hydrazinylthiazole | Reflux in dioxane, 1 h | - | researchcommons.org |

Multi-Component Reaction Approaches

To improve efficiency and align with the principles of green chemistry, one-pot, multi-component reactions (MCRs) have emerged as a powerful strategy for synthesizing hydrazinyl thiazoles. ingentaconnect.combenthamdirect.com These reactions combine three or more reactants in a single step, avoiding the isolation of intermediates and often leading to higher yields and shorter reaction times.

One such approach involves the one-pot, three-component condensation of an aldehyde or ketone, thiosemicarbazide, and an α-haloketone. ingentaconnect.comdntb.gov.ua For example, a series of new hydrazinyl thiazoles bearing an isatin (B1672199) moiety were synthesized in good yields through a one-pot, three-component reaction of isatins, thiosemicarbazide, and phenacyl bromides in refluxing water. ingentaconnect.combenthamdirect.com This method highlights the use of water as a green solvent. ingentaconnect.combenthamdirect.com

Another reported MCR involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes in the presence of a reusable catalyst to afford Hantzsch thiazole derivatives in yields of 79-90%. bepls.com The use of catalysts like silica-supported tungstosilisic acid can facilitate these reactions under conventional heating or ultrasonic irradiation. bepls.com

| Reactants | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| Isatins, thiosemicarbazide, phenacyl bromides | Water | Reflux | Good | ingentaconnect.combenthamdirect.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica (B1680970) supported tungstosilisic acid | Conventional heating or ultrasonic irradiation | 79-90 | bepls.com |

| Ketones, thiosemicarbazide, α-halo ketones | PEG-300 | 70–75°C, 2h | 85-93 | sci-hub.se |

Green Chemistry and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable synthetic methods. This has led to the exploration of alternative reaction media and energy sources for the synthesis of 5-bromo-2-hydrazinylthiazole and its analogs. sci-hub.se

Polyethylene Glycol (PEG)-Mediated Syntheses

Polyethylene glycol (PEG) has gained prominence as a green and recyclable reaction medium due to its low toxicity, thermal stability, and low cost. derpharmachemica.comnih.gov Several studies have reported the successful use of PEG in the synthesis of hydrazinyl thiazoles.

For instance, a one-pot synthesis of hydrazinyl thiazoles has been achieved by reacting substituted acetophenones, thiosemicarbazide, and substituted phenacyl bromides in the presence of PEG-300 at 70–75°C, with product yields ranging from 85–93%. sci-hub.se In another protocol, PEG-400 was used as a solvent for the condensation of substituted acetophenones, thiosemicarbazide, and α-haloketones in the presence of a catalytic amount of glacial acetic acid. nih.gov This method also demonstrated high yields. nih.govresearchgate.net The reusability of PEG has also been noted, although in some cases it was limited to the same substrate. sci-hub.se

| Reactants | Solvent | Conditions | Yield (%) | Reference |

| Substituted acetophenones, thiosemicarbazide, substituted phenacyl bromides | PEG-300 | 70–75°C, 2 h | 85–93 | sci-hub.se |

| Substituted acetophenones, thiosemicarbazide, α-haloketones | PEG-400, glacial acetic acid | - | High | nih.gov |

| Phenylacetylene, NBS, thiourea | PEG-400 | 85 °C | High | derpharmachemica.com |

Visible-Light-Induced Reaction Systems

Visible-light-induced synthesis has emerged as a mild and eco-friendly alternative to traditional heating methods. researchgate.netresearchgate.net This approach often proceeds without the need for metal catalysts or external photosensitizers.

A notable example is the visible-light-induced multi-component reaction for the synthesis of hydrazinyl thiazole derivatives. researchgate.net In this method, a mixture of aromatic aldehydes, thiosemicarbazide, and phenacyl bromides in a green solvent system like ethanol:water is irradiated with a green LED. researchgate.net This reaction is believed to proceed through the in-situ formation of a visible-light-absorbing ternary electron donor-acceptor (EDA) complex. researchgate.netresearchgate.net This eco-friendly approach provides good to outstanding yields at room temperature. researchgate.netresearchgate.net Another study reported a visible-light-prompted, NBS-mediated domino reaction of thiosemicarbazide, heteroaryl aldehydes, and unsymmetrical 1,3-diketones to produce functionalized arylidene-hydrazinyl-thiazoles. nih.gov

| Reactants | Conditions | Solvent | Yield | Reference |

| Aromatic aldehydes, thiosemicarbazide, phenacyl bromides | Green LED irradiation | EtOH:H₂O (1:2) | Good to outstanding | researchgate.net |

| Thiosemicarbazide, heteroaryl aldehydes, unsymmetrical 1,3-diketones | Visible-light prompted, NBS-mediated | - | - | nih.gov |

Microwave-Assisted Protocols

Microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in organic synthesis. bepls.comnih.gov This technology has been successfully applied to the synthesis of hydrazinyl thiazoles.

A solvent and catalyst-free, one-pot synthesis of hydrazinyl thiazoles has been reported under microwave irradiation (300 W) for very short reaction times (30–175 seconds). sci-hub.se This method involves the reaction of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides. sci-hub.se Another microwave-assisted protocol involves the reaction of 3-(bromoacetyl)coumarin (B1271225) with 2-arylidenehydrazinocarbothioamides in ethanol with a catalytic amount of glacial acetic acid, yielding thiazolylcoumarin derivatives in about 10 minutes. nih.gov

| Reactants | Conditions | Time | Yield (%) | Reference |

| Aryl ketones, thiosemicarbazide, substituted phenacyl bromides | 300 W Microwave irradiation, solvent-free, catalyst-free | 30–175 sec | - | sci-hub.se |

| 3-(Bromoacetyl)coumarin, 2-arylidenehydrazinocarbothioamides | 60 W Microwave irradiation, 100 °C, ethanol, glacial acetic acid | 10 min | 75 (for one derivative) | nih.gov |

| Thiosemicarbazide, aromatic aldehyde | 50 W Microwave irradiation, 80 °C, ethanol, glacial acetic acid | 10 min | 67-84 | nih.gov |

Regioselective Synthesis of Bromo-Substituted Thiazoles

The synthesis of bromo-substituted thiazoles with high regioselectivity is a cornerstone for creating complex, functionalized heterocyclic compounds. The position of the bromine atom on the thiazole ring is crucial as it serves as a versatile handle for further chemical transformations, typically through cross-coupling reactions.

One of the most powerful strategies for achieving regioselectivity begins with di-substituted precursors like 2,4-dibromothiazole (B130268). The differential reactivity of the bromine atoms at the C2 and C4 positions allows for selective substitution. Palladium-catalyzed cross-coupling reactions, such as Negishi, Stille, and Suzuki reactions, can be employed to introduce a substituent selectively at the more reactive C2 position, leaving the bromine at C4 intact. nih.govresearchgate.netthieme-connect.com For instance, the reaction of 2,4-dibromothiazole with organozinc reagents in the presence of a palladium catalyst leads to the formation of 2-substituted-4-bromothiazoles in high yields. nih.govresearchgate.net This selective functionalization provides a platform for subsequent modifications at the C4 position.

Another regioselective approach involves the Hantzsch thiazole synthesis, a classic and widely used method. This reaction typically involves the condensation of a thiosemicarbazide or thioamide with an α-haloketone. The substitution pattern of the final thiazole product is directly determined by the structure of the starting materials. To synthesize a 5-bromo-thiazole derivative, direct bromination of a pre-formed thiazole ring is often the most straightforward method, particularly for thiazoles bearing an electron-donating group at the 2-position, such as an amino or hydrazinyl group. This activating group directs electrophilic substitution, like bromination, to the C5 position.

While direct synthesis of this compound is not extensively detailed, a plausible and common route involves the initial synthesis of 2-hydrazinylthiazole followed by regioselective bromination. The synthesis of the 2-hydrazinylthiazole precursor is typically achieved by reacting thiosemicarbazide with an appropriate α-halocarbonyl compound. researchcommons.org

A different strategy for controlling regiochemistry involves the reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas. rsc.org This method can lead to the formation of highly functionalized thiazoles, where the substitution pattern is dictated by the reaction conditions and the nature of the reactants, offering a pathway to specific regioisomers. rsc.org

Table 1: Regioselective Synthesis Approaches for Bromo-Thiazoles

| Starting Material | Reagents | Product | Selectivity | Citation |

|---|---|---|---|---|

| 2,4-Dibromothiazole | Alkyl/Aryl Zinc Halides, Pd(0) catalyst | 2-Substituted-4-bromothiazole | C2-position substitution | nih.govresearchgate.net |

| 2,4-Dibromothiazole | i-PrMgBr, then electrophile | 2-Substituted-4-bromothiazole | C2-position substitution via magnesiation | thieme-connect.com |

Functionalization and Derivatization Approaches at the Hydrazinyl Moiety

The hydrazinyl group at the C2 position of the thiazole ring is a key functional group that serves as a versatile point for derivatization. This allows for the synthesis of a wide array of analogs with diverse structural features and potential biological activities. The most common and straightforward functionalization approach is the condensation of the hydrazinyl group with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones.

This reaction is typically carried out by refluxing the 2-hydrazinylthiazole derivative with an equimolar amount of the desired aldehyde or ketone in a suitable solvent, often ethanol. acs.orgnih.gov The resulting products are typically 2-(2-arylidenehydrazinyl)thiazoles or related structures. orientjchem.org This method is highly efficient and allows for the introduction of a wide variety of substituents, depending on the carbonyl compound used. The formation of these hydrazones can be confirmed using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR. acs.orgorientjchem.org

The versatility of this approach is demonstrated by the synthesis of extensive libraries of hydrazinylthiazole derivatives where the terminal nitrogen of the hydrazine (B178648) is part of a hydrazone linkage. These derivatives can incorporate various aromatic and heterocyclic rings, leading to compounds with extended conjugation and diverse chemical properties. acs.orgnih.govarkat-usa.org

Beyond simple hydrazone formation, the hydrazinyl moiety can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) rings fused or linked to the thiazole core, further expanding the chemical space of accessible derivatives.

Table 2: Examples of Functionalization of the 2-Hydrazinyl Moiety

| 2-Hydrazinylthiazole Derivative | Reagent | Product Type | Citation |

|---|---|---|---|

| 4-(4-Fluorophenyl)-2-hydrazinylthiazole | Substituted Aromatic Aldehydes | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole | acs.orgnih.gov |

| 4-Aryl-2-hydrazinylthiazole | Aromatic Aldehydes | 2-Arylidenehydrazinyl-4-arylthiazole | orientjchem.org |

These derivatization strategies highlight the importance of the 2-hydrazinyl group as a synthon for creating diverse molecular architectures based on the thiazole scaffold.

Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Hydrazinylthiazole Scaffolds

Condensation Reactions Leading to Arylidenehydrazinyl Derivatives

The hydrazinyl group of 5-bromo-2-hydrazinylthiazole is a potent nucleophile, readily undergoing condensation reactions with various carbonyl compounds, most notably aromatic and heteroaromatic aldehydes. This reaction, typically carried out in a suitable solvent such as ethanol (B145695) and often catalyzed by a small amount of acid, leads to the formation of arylidenehydrazinyl-thiazole derivatives, which are a class of Schiff bases.

The general reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, resulting in the formation of a carbon-nitrogen double bond (imine). The resulting (E)-2-(2-benzylidenehydrazinyl)-5-bromothiazole derivatives are often colored, crystalline solids.

A study on the synthesis of new arylidenehydrazinyl-thiazole derivatives reported the reaction of this compound with a series of substituted aromatic aldehydes. Current time information in Bangalore, IN. The reactions were typically conducted in ethanol at reflux temperature, yielding the corresponding Schiff bases in good yields. These compounds are of interest due to their potential biological activities.

Table 1: Examples of Arylidenehydrazinyl Derivatives from this compound

| Aldehyde Reactant | Resulting Arylidenehydrazinyl Derivative |

| Benzaldehyde | (E)-2-(2-benzylidenehydrazinyl)-5-bromothiazole |

| 4-Chlorobenzaldehyde | (E)-5-bromo-2-(2-(4-chlorobenzylidene)hydrazinyl)thiazole |

| 4-Methoxybenzaldehyde | (E)-5-bromo-2-(2-(4-methoxybenzylidene)hydrazinyl)thiazole |

| 4-Nitrobenzaldehyde | (E)-5-bromo-2-(2-(4-nitrobenzylidene)hydrazinyl)thiazole |

This straightforward and efficient condensation reaction provides a facile route to a diverse library of arylidenehydrazinyl-thiazole derivatives, allowing for the systematic investigation of their structure-activity relationships.

Cyclization and Annulation Strategies

The inherent reactivity of the this compound scaffold lends itself to various cyclization and annulation reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest as they provide access to more complex molecular architectures with potentially enhanced biological properties.

One common strategy involves the reaction of the hydrazinyl moiety with bifunctional electrophiles. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole-containing thiazole (B1198619) derivatives. The initial condensation of the hydrazinyl group with one carbonyl group is followed by an intramolecular cyclization and dehydration to form the stable pyrazole (B372694) ring.

Furthermore, the hydrazinyl group can be acylated and subsequently cyclized to form thiazolo[2,3-c] umfcluj.rotriazole derivatives. This transformation typically involves the reaction of this compound with an acyl chloride or anhydride (B1165640) to form an intermediate N-acylhydrazinylthiazole, which then undergoes acid- or base-catalyzed intramolecular cyclization to yield the fused triazole ring system. The bromine atom can then be utilized for further functionalization.

These cyclization strategies significantly expand the chemical space accessible from this compound, providing a platform for the synthesis of novel heterocyclic compounds with diverse substitution patterns.

Nucleophilic Substitution Reactions on the Brominated Thiazole Ring

The bromine atom at the 5-position of the thiazole ring is susceptible to nucleophilic substitution, although the reactivity is influenced by the electron-donating nature of the hydrazinyl group. This reaction pathway allows for the introduction of a wide range of functional groups onto the thiazole core, further diversifying the accessible chemical structures.

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. The reaction typically requires elevated temperatures and sometimes the use of a catalyst, such as a copper salt, to facilitate the substitution. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) can lead to the corresponding 5-methoxy-2-hydrazinylthiazole. Similarly, reaction with thiophenol in the presence of a base can yield the 5-(phenylthio)-2-hydrazinylthiazole derivative.

The success of these nucleophilic substitution reactions is often dependent on the nature of the nucleophile and the reaction conditions. The ability to displace the bromine atom provides a valuable tool for the late-stage functionalization of the thiazole scaffold, enabling the synthesis of target molecules with specific properties.

Electrophilic Aromatic Substitution Reactions on the Thiazole Nucleus

The thiazole ring is generally considered to be an electron-rich aromatic system, but the presence of the bromine atom at the 5-position and the hydrazinyl group at the 2-position significantly influences its reactivity towards electrophiles. The hydrazinyl group is a strong activating group, directing electrophilic substitution to the 4-position of the thiazole ring. However, the deactivating effect of the bromine atom can make these reactions challenging.

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can potentially be carried out on the this compound scaffold. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the 4-position. However, the harsh conditions required for some of these reactions may lead to decomposition or side reactions involving the hydrazinyl group.

Therefore, careful selection of reagents and reaction conditions is crucial for achieving successful electrophilic substitution on the this compound nucleus. Protection of the hydrazinyl group may be necessary in some cases to prevent unwanted side reactions and to achieve the desired regioselectivity.

Cross-Coupling Reactions Utilizing the Bromine Atom

The bromine atom on the this compound scaffold serves as an excellent handle for modern cross-coupling reactions, providing a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are particularly valuable in this context.

In a Suzuki coupling reaction, the this compound can be coupled with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a 5-aryl- or 5-vinyl-2-hydrazinylthiazole derivative. This reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern organic synthesis.

The Heck reaction allows for the coupling of the brominated thiazole with an alkene to introduce a vinyl group at the 5-position. The Sonogashira coupling, on the other hand, enables the formation of a carbon-carbon triple bond by reacting the this compound with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

These cross-coupling reactions have revolutionized the synthesis of complex molecules and provide an efficient means to elaborate the structure of this compound, leading to a vast array of derivatives with tailored electronic and steric properties.

Spectroscopic and Chromatographic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 5-Bromo-2-hydrazinylthiazole and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic arrangement, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For hydrazinylthiazole derivatives, ¹H, ¹³C, and ¹⁹F NMR analyses are particularly informative.

Proton NMR spectroscopy of 2-hydrazinylthiazole (B183971) derivatives provides key information about the protons within the molecule. In derivatives where the hydrazinyl group forms a hydrazone (-NH-N=CH-), the proton of the N-H group typically appears as a downfield singlet. nih.gov The sole proton on the thiazole (B1198619) ring of this compound, located at the C-4 position, is expected to resonate in the aromatic region.

In various pyridine-appended 2-hydrazinylthiazole derivatives, the characteristic thiazole proton resonates between 7.5–8.5 ppm. dpkmr.edu.in For other fluorinated hydrazinylthiazole derivatives, the thiazole proton at position 5 was observed in the range of 6.22–7.50 ppm. nih.govmdpi.com The amino group protons of the hydrazinyl moiety are typically observed at chemical shifts ranging from 10.5 to 12.5 ppm. dpkmr.edu.in In a series of piperidine-bearing hydrazinyl-thiazoles, the amino group protons appeared in the range of 12.06–12.36 ppm. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges for Hydrazinylthiazole Derivatives

| Proton | Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|

| Thiazole H-5 | 6.22 - 7.50 | nih.govmdpi.com |

| Thiazole H-4/H-5 | 7.5 - 8.5 | dpkmr.edu.in |

| Azomethine (=CH) | 7.85 - 8.43 | nih.govmdpi.com |

| Hydrazinyl (-NH) | 10.5 - 12.5 | dpkmr.edu.in |

| Hydrazinyl (-NH) | 11.26 - 12.50 | nih.govmdpi.com |

Note: The chemical shifts are for derivatives of 2-hydrazinylthiazole and may vary for the specific parent compound this compound.

Carbon-13 NMR provides information on the carbon skeleton of the molecule. For fluorinated 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the carbon atoms of the thiazole ring exhibit characteristic chemical shifts. nih.govmdpi.com The C2 carbon, bonded to the hydrazinyl group, typically resonates in the range of 168.3–170.6 ppm. nih.govmdpi.com The C4 and C5 carbons appear at approximately 148.8–160.9 ppm and 101.8–104.5 ppm, respectively. nih.govmdpi.com The presence of a bromine atom at the C5 position in this compound would significantly influence the chemical shift of this carbon, a factor to consider when analyzing its spectrum.

Table 2: Typical ¹³C NMR Chemical Shifts for the Thiazole Ring in Hydrazinylthiazole Derivatives

| Carbon Atom | Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|

| C2 | 168.3 - 170.6 | nih.govmdpi.com |

| C4 | 148.8 - 160.9 | nih.govmdpi.com |

| C5 | 101.8 - 104.5 | nih.govmdpi.com |

Note: These values are for derivatives and the substitution pattern, particularly the bromine at C5, will alter the shifts for this compound.

Fluorine-19 NMR is a highly sensitive technique used to characterize fluorinated analogs of this compound. The chemical shift of the fluorine atom is very sensitive to its electronic environment. In studies of various fluorinated hydrazinylthiazole derivatives, monofluorinated compounds displayed a single signal in the region of -114.49 to -114.77 ppm. nih.gov For compounds containing two fluorine atoms, two distinct signals were observed, confirming the presence of chemically non-equivalent fluorine atoms. nih.gov This technique is crucial for confirming the successful incorporation of fluorine into the target molecule and for studying its electronic environment.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of hydrazinylthiazole derivatives, characteristic absorption bands confirm the presence of key structural features. The N-H stretching vibrations of the hydrazinyl group are typically observed in the region of 3138–3278 cm⁻¹. nih.gov The stretching vibration of the azomethine (-C=N-) bond in hydrazone derivatives is found in the range of 1600–1699 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are seen between 1436 cm⁻¹ and 1571 cm⁻¹. nih.gov The thiazole ring itself exhibits characteristic vibrations in the fingerprint region, from 692 cm⁻¹ to 1068 cm⁻¹. nih.gov

Table 3: Key FTIR Absorption Bands for Hydrazinylthiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3138 - 3278 | nih.gov |

| =C-H Stretch (Aromatic) | ~3057 | nih.gov |

| C-H Stretch (Aliphatic) | ~2937 | nih.gov |

| C=N Stretch (Azomethine) | 1600 - 1699 | nih.gov |

| C=C Stretch (Aromatic) | 1436 - 1571 | nih.gov |

Note: These are general ranges for derivatives; the spectrum for this compound would show vibrations for the N-H and NH₂ of the hydrazine (B178648) group and lack the azomethine C=N stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and provides information about its conjugation system. For a derivative compound, 2-(2-(2-Bromo-4,5-dimethoxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole, the UV-Vis spectrum recorded in DMSO showed two distinct absorption maxima (λmax). nih.gov

Table 4: UV-Vis Absorption Maxima for a Hydrazinylthiazole Derivative

| Compound | λmax (nm) | Solvent | Reference |

|---|

These absorptions are attributed to π→π* and n→π* electronic transitions within the conjugated system of the molecule. The exact position of these maxima for this compound would depend on its specific electronic structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural confirmation of newly synthesized compounds like this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of the molecule and its fragments. Techniques such as electrospray ionization (ESI) are commonly used to generate ions from the sample. For thiazole derivatives, HRMS analysis is critical to verify that the synthesis was successful. For instance, in the characterization of novel azo-thiazole derivatives, HRMS was used to compare the calculated m/z of the protonated molecule [M+H]⁺ with the experimentally found value, confirming the structure. nih.gov

The fragmentation pattern observed in the mass spectrum offers a detailed map of the molecule's structure. In related heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, fragmentation typically begins with the loss of functional groups from the side chains, followed by the decomposition of the heterocyclic rings themselves. researchgate.netsapub.org Studies have shown that during fragmentation, thiazole rings tend to be less stable than adjacent pyrimidine (B1678525) rings. sapub.org

For this compound, the fragmentation under electron impact would likely initiate with the molecular ion peak, which would be characterized by an isotopic pattern distinctive of the bromine atom (approximately equal intensity for M+ and M+2 peaks). Key fragmentation pathways would involve the cleavage of the N-N bond in the hydrazinyl group and the subsequent breakdown of the brominated thiazole ring.

Interactive Table: Plausible HRMS Fragmentation Data for this compound

| m/z (Calculated) | Proposed Fragment Ion | Formula | Description of Loss |

|---|---|---|---|

| 208.9418 | [C₃H₄BrN₃S]⁺ | C₃H₄BrN₃S | Molecular Ion [M]⁺ |

| 193.9154 | [C₃H₂BrN₂S]⁺ | C₃H₂BrN₂S | Loss of NH₂ |

| 179.9312 | [C₃H₃BrNS]⁺ | C₃H₃BrNS | Loss of N₂H |

| 100.9302 | [C₃H₃NS]⁺ | C₃H₃NS | Loss of Br |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in the synthesis and analysis of this compound, serving to monitor the progress of chemical reactions and to assess the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used routinely to monitor the conversion of reactants to products. nih.gov For the synthesis of 2-hydrazinylthiazole derivatives, the reaction progress is typically followed by spotting the reaction mixture on a TLC plate at regular intervals. nih.gov The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. Purity is preliminarily assessed by the presence of a single spot.

The stationary phase is commonly a silica (B1680970) gel plate (Silica Gel 60 F254), and the mobile phase is a mixture of solvents, typically a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve good separation of the components. Visualization of the spots is usually accomplished under UV light.

Interactive Table: Typical TLC Conditions for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (variable ratios, e.g., 7:3 v/v) |

| Visualization | UV lamp (254 nm) |

| Application | Reaction monitoring and preliminary purity check |

For a precise quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. It is also used in forced degradation studies to understand the stability of the compound under stress conditions. researchgate.net Reverse-phase (RP) HPLC is the most common mode used for analyzing thiazole derivatives. researchgate.netsielc.com

A typical HPLC setup would involve a C18 column as the stationary phase. The mobile phase often consists of a mixture of an aqueous solvent (water, often with a buffer or acid modifier like phosphoric or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.comresearchgate.net The components are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, for example, 238 nm for a thiazole derivative. researchgate.net The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Interactive Table: Representative HPLC Method for Purity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | SHIMADZU LC-20 or equivalent | researchgate.net |

| Column | Phenomax C18 (250 mm × 4.5 mm, 5 µm) | researchgate.net |

| Mobile Phase | Water:Methanol (30:70 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 238 nm | researchgate.net |

| Temperature | Ambient | researchgate.net |

| Application | Quantitative purity assessment and stability studies | researchgate.net |

Computational and Theoretical Studies of 5 Bromo 2 Hydrazinylthiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. nih.gov DFT is employed to optimize the molecular geometry and to calculate various electronic and spectroscopic properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). niscpr.res.in The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. nih.govresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher polarizability and a greater ease of intramolecular charge transfer (ICT), which can influence the molecule's bioactivity. niscpr.res.in Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. nih.gov

For thiazole (B1198619) derivatives, DFT calculations have been used to determine these energy values. For instance, a study on a morpholine-appended 2-hydrazinyl thiazole derivative reported a HOMO-LUMO energy gap of 3.42 eV, indicating a moderate degree of stability and reactivity. researchgate.net In another analysis of 2-bromo-5-nitrothiazole, the HOMO-LUMO gap was found to be a key factor in characterizing its electronic and optical properties. researchgate.net The energy gap can be used to predict the strength and stability of a compound. nih.gov

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine | -5.96 | -2.54 | 3.42 | researchgate.net |

| Re(I) Tricarbonyl Complex (R5) | -6.5427 | -2.8455 | 3.6972 | nih.gov |

| Re(I) Tricarbonyl Complex (R1) | -6.6393 | -2.5832 | 4.0561 | nih.gov |

Global reactivity descriptors are chemical concepts derived from the HOMO and LUMO energies that help quantify the reactivity of a molecule as a whole. researchgate.net These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). nih.gov

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to accept electrons.

Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / 2η.

These quantum chemical parameters provide a theoretical basis for predicting how a molecule will behave in a chemical reaction. researchgate.net For example, a molecule with high hardness and low softness is generally less reactive. nih.gov

| Compound Class | Hardness (η) | Softness (S) | Electrophilicity (ω) | Reference |

|---|---|---|---|---|

| Thiazole Derivatives | Calculated from ΔE | Calculated from η | Calculated from μ and η | nih.govresearchgate.net |

| Re(I) Tricarbonyl Complex (R5) | 1.8486 | 0.5409 | 5.3522 | nih.gov |

| Re(I) Tricarbonyl Complex (R1) | 2.0281 | 0.4931 | 5.1584 | nih.gov |

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics and optoelectronics. mdpi.com Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). mdpi.com

The first hyperpolarizability (β) is a key indicator of a molecule's NLO activity. mdpi.com Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, tend to have large β values. The presence of bromine, an electron-withdrawing group, and the hydrazinyl group, a potential electron donor, connected by the thiazole π-system in 5-Bromo-2-hydrazinylthiazole suggests it may possess NLO properties.

Computational studies on N-arylated 5-bromo-2-aminobenzimidazole derivatives have shown that such structures can exhibit significant NLO responses, with calculated first hyperpolarizability values being many times greater than that of reference materials like urea. mdpi.com Similarly, studies on other thiazole derivatives have highlighted their potential as NLO materials. researchgate.netresearchgate.net

| Compound | Functional | First Hyperpolarizability (β) (esu) | Reference |

|---|---|---|---|

| N-Arylated 5-bromo-2-aminobenzimidazole (1a) | CAM-B3LYP | 5.66 x 10-30 | mdpi.com |

| Thiazole Hydrazone (TCAH4) | B3PW91 | 2.185 × 10-29 | researchgate.net |

Density Functional Theory (DFT) Analysis

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to simulate the behavior and interactions of molecules over time. These methods are invaluable in drug discovery for predicting how a potential drug molecule (a ligand) might bind to a biological target, such as a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, which is typically expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable and favorable interaction. researchgate.net

Derivatives of 2-hydrazinylthiazole (B183971) have been extensively studied using molecular docking to explore their potential as inhibitors for various enzymes implicated in diseases. For example, hydrazone derivatives containing a thiazole moiety have been docked against protein targets like VEGFR-2, a key regulator of angiogenesis in cancer. d-nb.infomdpi.com These studies identify crucial interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. d-nb.info

For example, docking studies of 5-bromoindole-2-carboxylic acid hydrazone derivatives against VEGFR tyrosine kinase revealed binding energies as low as -8.02 kcal/mol, with the 5-bromo moiety participating in pi-sulfur and pi-alkyl interactions. d-nb.info Similarly, isatin-thiazolyl hydrazine (B178648) compounds were docked against tyrosyl-tRNA synthetase to rationalize their antibacterial activity. nanobioletters.com These computational insights are critical for guiding the design and optimization of new therapeutic agents. nih.gov

| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 5-Bromoindole hydrazone | VEGFR Tyrosine Kinase | Not Specified | -8.02 | Asp1046, Val848, Phe1047, Cys1045 | d-nb.info |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | VEGFR-2 | Not Specified | Not Specified | Interactions rationalized VEGFR-2 inhibitory activity | mdpi.com |

| Isatin-thiazolyl hydrazine | Tyrosyl-tRNA synthetase | Not Specified | Not Specified (Highest negative score) | Not Specified | nanobioletters.com |

| Morpholine-thiazole derivative | Cytochrome P450 EryK | Not Specified | -5.28 | Significant hydrogen and hydrophobic contacts | researchgate.net |

Structure-Activity Relationship (SAR) Derivations through Computational Approaches

Computational methods are pivotal in elucidating the structure-activity relationships (SAR) of this compound and its derivatives. These approaches allow researchers to understand how specific structural modifications influence a compound's biological activity, thereby guiding the design of more potent and selective molecules. A primary computational technique employed in SAR studies is molecular docking. This method predicts the preferred orientation and binding affinity of a molecule when bound to a specific biological target, such as an enzyme or receptor.

For derivatives of the hydrazinylthiazole scaffold, molecular docking studies have been instrumental in identifying key structural features that govern their inhibitory activity against various enzymes. For instance, in the exploration of hydrazine clubbed thiazoles as potential antidiabetic agents, computational analyses revealed how different substituents on associated phenyl rings could significantly alter the compound's binding energy and interaction with enzymes like aldose reductase (AR) and α-glucosidase (α-GLY). nih.gov

These studies provide important insights into how specific functional groups can be a guiding factor for inhibitory activity. nih.gov For example, SAR analysis might reveal that derivatives with electron-donating groups at a particular position exhibit enhanced biological activity compared to those with electron-withdrawing groups. nih.gov By systematically modifying the core structure of this compound and its analogues in silico and calculating their binding scores, researchers can build robust SAR models. These models are crucial for the structural optimization of such derivatives and for developing new strategies for selective enzyme inhibition. nih.gov

In Silico Pharmacokinetic Predictions

In silico pharmacokinetic predictions are an essential part of modern drug discovery, offering a way to estimate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties before synthesis. nih.gov This computational pre-assessment helps to filter out candidates with unfavorable pharmacokinetic profiles, thereby reducing the time and cost associated with drug development. nih.gov For compounds based on the this compound scaffold, various online tools and software are utilized to predict their pharmacokinetic behavior and drug-likeness.

Drug-likeness assessments are used to evaluate whether a chemical compound possesses properties that would make it a likely orally active drug in humans. ni.ac.rs These evaluations are typically based on a set of rules derived from the analysis of successful oral drugs.

Lipinski's Rule of Five is a widely used guideline to predict poor oral absorption or permeation. taylorandfrancis.com A compound is considered to have favorable drug-like properties if it violates no more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons youtube.com

Logarithm of the octanol-water partition coefficient (logP) ≤ 5 youtube.com

Hydrogen Bond Donors (HBD) ≤ 5 youtube.com

Hydrogen Bond Acceptors (HBA) ≤ 10 youtube.com

Veber's Rules provide additional criteria related to molecular flexibility and polar surface area, suggesting that good oral bioavailability is also associated with:

Number of Rotatable Bonds (NRB) ≤ 10 ni.ac.rs

Topological Polar Surface Area (TPSA) ≤ 140 Ų ni.ac.rs

Computational tools like SwissADME are frequently used to calculate these properties for thiazole derivatives. nih.gov Studies on related hydrazinylthiazole and thiazolidinone structures often show compliance with these rules, indicating their potential as orally bioavailable drug candidates. nih.govtexilajournal.com

Table 1: Predicted Drug-Likeness Properties for a Representative Hydrazinylthiazole Derivative

| Parameter | Value | Lipinski/Veber Rule | Compliance |

| Molecular Weight ( g/mol ) | < 500 | ≤ 500 | Yes |

| logP | < 5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | < 5 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 | Yes |

| Topological Polar Surface Area (Ų) | < 140 | ≤ 140 | Yes |

| Number of Rotatable Bonds | < 10 | ≤ 10 | Yes |

Beyond general drug-likeness, specific ADME parameters are predicted computationally to build a more detailed pharmacokinetic profile for this compound derivatives.

Absorption: This parameter pertains to how well a drug is absorbed into the bloodstream, typically from the gastrointestinal (GI) tract for oral drugs. taylorandfrancis.com In silico models predict GI absorption levels (e.g., high or low) and a compound's ability to permeate the blood-brain barrier (BBB). msu-journal.com Thiazole derivatives are often predicted to have high GI absorption. nih.gov

Distribution: This refers to how a drug spreads throughout the body's fluids and tissues. A key predicted parameter is plasma protein binding (PPB), which can affect the amount of free drug available to exert its therapeutic effect.

Metabolism: This involves the chemical alteration of a drug by the body, primarily through enzymes. A critical component of in silico metabolism prediction is assessing a compound's potential to inhibit or be a substrate for major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). Predicting these interactions is vital to foresee potential drug-drug interactions.

Online tools such as SwissADME and Molinspiration are used to generate these predictions for novel thiazole compounds. nih.govnih.gov

Table 2: Summary of In Silico ADME Predictions for a Representative Hydrazinylthiazole Derivative

| ADME Parameter | Category | Predicted Property |

| Absorption | Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No | |

| P-glycoprotein (P-gp) Substrate | No | |

| Distribution | Plasma Protein Binding (PPB) | High |

| Metabolism | CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No | |

| CYP2C9 Inhibitor | Yes | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | Yes | |

| Physicochemical | Water Solubility | Moderately Soluble |

Applications of 5 Bromo 2 Hydrazinylthiazole Derivatives in Chemical Biology

Anti-Mycobacterial Activity Investigations

The search for novel and effective treatments against Mycobacterium tuberculosis, the causative agent of tuberculosis, has led to the exploration of various synthetic compounds, including derivatives of 2-hydrazinylthiazole (B183971). These investigations are crucial in the face of increasing drug resistance to existing therapies.

In Vitro Screening Methodologies (e.g., Luciferase Reporter Phage Assay, Microplate Alamar Blue Assay)

To assess the anti-mycobacterial potential of 5-Bromo-2-hydrazinylthiazole derivatives and related compounds, researchers employ sensitive and efficient in vitro screening assays.

The Luciferase Reporter Phage (LRP) Assay is a rapid and sensitive method used to determine the anti-tuberculosis activity of synthetic compounds. This assay utilizes mycobacteriophages that are genetically engineered to express a luciferase gene. When these phages infect viable mycobacterial cells, the luciferase gene is expressed, leading to the emission of light upon the addition of a substrate. The reduction in light output in the presence of a test compound indicates its inhibitory effect on the mycobacteria. The LRP assay can provide results within 3-4 days, making it a valuable tool for high-throughput screening of potential anti-mycobacterial agents nih.gov. For instance, the anti-mycobacterial activity of a series of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives was evaluated against the H37Rv strain of Mycobacterium tuberculosis using the LRP assay.

The Microplate Alamar Blue Assay (MABA) is another widely used method for determining the antimycobacterial susceptibility of compounds. This colorimetric assay relies on the reduction of the Alamar Blue reagent (resazurin) by metabolically active mycobacterial cells, which results in a color change from blue to pink. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change. MABA is known for being an inexpensive, rapid, and non-radiometric method suitable for screening large numbers of compounds against slow-growing mycobacteria dovepress.com. The in vitro inhibitory potential of various (E)-2-(2-allylidenehydrazinyl)thiazole derivatives against M. tuberculosis H37Rv has been evaluated using this assay nih.govresearchgate.net.

Exploration of Mechanisms of Action and Target Protein Interactions (e.g., KasA protein)

A key aspect of developing new anti-mycobacterial drugs is understanding their mechanism of action. For many thiazole (B1198619) derivatives, a primary target of interest is the β-ketoacyl-ACP synthase (KasA) protein. KasA is an essential enzyme involved in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, which is crucial for the integrity of the bacterial cell wall.

In silico docking studies have been employed to understand the binding interactions of 2-(2-hydrazinyl)thiazole derivatives with the KasA protein. These studies have shown that the interactions of some of these compounds with the KasA protein are similar to those of known inhibitors like thiolactomycin. The 2-aminothiazole moiety, a core structure in these derivatives, is structurally similar to thiolactomycin, which inhibits mycolic acid biosynthesis by targeting the KasA protein. For example, in a study of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives, in silico analysis was used to understand the binding mode of the novel compounds against the KasA protein cyberleninka.rufrontiersin.org. Similarly, the mechanism of action for other 2-(2-hydrazinyl)thiazole derivatives has been investigated through docking studies with the β-ketoacyl-ACP synthase protein nih.gov. One study on (E)-2-(2-allylidenehydrazinyl)thiazole derivatives revealed that a potent compound showed better interactions with the KasA protein, with a significant binding free energy nih.govresearchgate.net.

Anti-Cancer Research

In addition to their anti-mycobacterial properties, derivatives of this compound and related thiazole compounds have been a focal point of anti-cancer research. These studies explore their ability to kill cancer cells, modulate cellular processes, and inhibit key enzymes involved in cancer progression.

In Vitro Cytotoxicity Screening Against Cancer Cell Lines

The initial step in evaluating the anti-cancer potential of these derivatives involves in vitro cytotoxicity screening against a panel of human cancer cell lines. These assays determine the concentration of the compound required to inhibit the growth of or kill cancer cells.

For example, a series of novel functionalized arylidene-hydrazinyl-thiazoles were screened for their cytotoxicity against human breast cancer cell lines (BT-474 and MCF-7), a human pancreatic cancer cell line (BxPC-3), a leukemia cell line (MOLT-4), and a lung carcinoma cell line (A-549). The results, expressed as percentage cell survival at a 10 µM concentration, indicated that some compounds exhibited excellent cytotoxic potential mdpi.com. In another study, newly synthesized 2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-thiazole derivatives were evaluated for their in vitro cytotoxicity on human cervical cancer cells (HeLa) and human ovarian cancer cells (A2780), with some compounds showing significant cytotoxic activity nih.gov. Furthermore, the anti-proliferative effect of 1-benzyl-5-bromoindolin-2-one derivatives, which feature a hydrazone linker to a 4-arylthiazole, was assessed against A-549 lung cancer and MCF-7 breast cancer cell lines, with some derivatives showing potent activity rsc.org.

Interactive Data Table: In Vitro Cytotoxicity of Hydrazinyl-Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Arylidene-hydrazinyl-thiazole 4m | BxPC-3 | 1.69 |

| Arylidene-hydrazinyl-thiazole 4m | MOLT-4 | 1.85 |

| Arylidene-hydrazinyl-thiazole 4m | MCF-7 | 2.2 |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | A2780 | 11.6 |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | HeLa | 22.4 |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | A2780 | 12.4 |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | HeLa | 19.4 |

| 1-benzyl-5-bromo-3-((2-(4-(p-fluorophenyl)thiazol-2-yl)hydrazono)methyl)-indolin-2-one (7c) | MCF-7 | 7.17 |

| 1-benzyl-5-bromo-3-((2-(4-(p-tolyl)thiazol-2-yl)hydrazono)methyl)-indolin-2-one (7d) | MCF-7 | 2.93 |

Modulatory Effects on Cellular Pathways (e.g., Cell Cycle Arrest, Apoptosis Induction)

Beyond simply killing cancer cells, researchers are interested in how these compounds exert their effects. Many effective anti-cancer agents work by modulating cellular pathways that control cell division and programmed cell death (apoptosis).

Studies have shown that certain hydrazinyl-thiazole derivatives can induce cell cycle arrest , a process that halts cell division. For instance, treatment of MCF-7 breast cancer cells with a potent 1-benzyl-5-bromoindolin-2-one derivative resulted in a significant increase in the number of cells in the sub-G1 phase and caused cell cycle arrest at the G2/M phase rsc.org.

Furthermore, these compounds have been found to induce apoptosis . The induction of apoptosis is a highly desirable trait for an anti-cancer drug as it leads to the clean removal of cancer cells without causing inflammation. The pro-apoptotic effect of a 1-benzyl-5-bromoindolin-2-one derivative was demonstrated by its ability to increase the levels of active caspase-3 and caspase-9, which are key executioner and initiator caspases in the apoptotic cascade, respectively. This compound also modulated the expression of the Bcl-2 family of proteins, increasing the level of the pro-apoptotic protein Bax and decreasing the level of the anti-apoptotic protein Bcl-2 rsc.org. Similarly, certain arylidene-hydrazinyl-thiazoles have been shown to profoundly induce apoptosis, as evidenced by increased caspase-3/7 activity and modulation of Bcl2 and Bax gene expression mdpi.com.

Receptor and Enzyme Inhibition Profiles (e.g., VEGFR-2)

A targeted approach in cancer therapy involves inhibiting specific receptors or enzymes that are crucial for tumor growth and survival. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

Several studies have investigated the potential of thiazole-containing compounds as VEGFR-2 inhibitors. For example, two potent cytotoxic 1-benzyl-5-bromoindolin-2-one derivatives were evaluated for their VEGFR-2 inhibitory function. Both molecules demonstrated good inhibitory activity against this receptor rsc.org. The development of new VEGFR-2 inhibitors is a significant area of research, as blocking VEGFR-2 signaling is a promising strategy to impede angiogenesis and subsequent cancer cell growth.

Interactive Data Table: VEGFR-2 Inhibition by Thiazole Derivatives

| Compound | IC50 (µM) |

| 1-benzyl-5-bromo-3-((2-(4-(p-fluorophenyl)thiazol-2-yl)hydrazono)methyl)-indolin-2-one (7c) | 0.728 |

| 1-benzyl-5-bromo-3-((2-(4-(p-tolyl)thiazol-2-yl)hydrazono)methyl)-indolin-2-one (7d) | 0.503 |

Anti-Diabetic Potential Studies

The management of diabetes mellitus involves various therapeutic strategies, including the inhibition of key carbohydrate-digesting enzymes to control post-prandial hyperglycemia. Derivatives of this compound have been explored for their potential to modulate biological pathways relevant to diabetes.

Alpha-Amylase Inhibition Assays

Alpha-amylase is a crucial enzyme that breaks down starch and glycogen into simpler sugars. nih.gov Inhibiting this enzyme can delay carbohydrate digestion, leading to a reduced rate of glucose absorption and a decrease in blood glucose levels after meals. nih.gov

Several studies have demonstrated the potent α-amylase inhibitory activity of hydrazinyl thiazole derivatives. A series of hybrid hydrazinyl thiazole substituted chromones showed significant inhibition, with IC50 values ranging from 2.186 to 3.405 µM, which is comparable to the standard inhibitor acarbose (IC50 = 1.9 ± 0.07 µM). nih.gov Specifically, derivatives featuring a 4''-bromo or 3''-bromo phenyl group exhibited good and comparable α-amylase inhibition. nih.gov Another study highlighted that certain hydrazine (B178648) clubbed thiazoles demonstrated more effective inhibitory potential against the α-amylase enzyme than the reference compound acarbose, with one derivative showing an IC50 value of 4.94 µM compared to acarbose's 48.17 µM. nih.gov

The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aromatic rings play a critical role in the inhibitory activity. nih.gov For instance, the incorporation of a methyl group was found to increase activity in some analogs. nih.gov However, not all derivatives show superior performance; one study on 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones concluded that the tested compounds were less active against α-amylase. nih.gov

Table 1: α-Amylase Inhibitory Activity of Selected Hydrazinyl Thiazole Derivatives

| Compound | Substituent (R2) | IC50 (µM) | Standard (Acarbose) IC50 (µM) |

|---|---|---|---|

| Derivative 7 | 4''-Bromo phenyl | Good | 1.9 ± 0.07 nih.gov |

| Derivative 8 | 3''-Bromo phenyl | Comparable to 7 | 1.9 ± 0.07 nih.gov |

| Compound 3g | - | 4.94 | 48.17 ± 2.34 nih.gov |

| General Range | Various | 2.186 - 3.405 | 1.9 ± 0.07 nih.gov |

Anti-Glycation Activity Evaluations

Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. Agents that inhibit glycation are therefore of significant therapeutic interest.

Hydrazinylthiazole derivatives have demonstrated excellent potential as anti-glycating agents. In one study, a series of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones were found to be potent glycation inhibitors, with all tested compounds showing better anti-glycation potential than the standard, aminoguanidine (IC50 = 3.582 ± 0.002 μM). nih.gov The most effective compound in this series was 2-(2-(2-Bromo-4,5-dimethoxybenzylidene)hydrazinyl)thiazol-4(5H)-one, which exhibited an IC50 value of 1.095 ± 0.002 μM. nih.gov

Further research has corroborated these findings, highlighting that halogen-based hydrazinylthiazole scaffolds exhibit very good antiglycation potential. researchgate.net The presence of bromo and hydroxy groups on the arylidene ring is particularly responsible for enhanced activity, with some derivatives showing IC50 values almost comparable to the aminoguanidine standard. researchgate.net The structure-activity relationship suggests that compounds with electron-withdrawing and resonance-stabilizing groups on the aryl ring possess superior anti-glycation properties. nih.gov

Anti-Inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Thiazole derivatives have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of key enzymes and the stabilization of cellular membranes.

In Vitro Enzyme Inhibition Assays (e.g., COX, Xanthine Oxidase, Lipoxygenase)

Cyclooxygenase (COX) Inhibition: COX enzymes are central to the inflammatory process. Research has identified thiazole derivatives as selective inhibitors of COX-2. nih.gov For example, a series of 4-substituted thiazole analogues of indomethacin were found to be selective COX-2 inhibitors, with the most active compounds having IC50 values as low as 0.3 nM. nih.gov Additionally, in silico molecular docking studies of certain pyridine- and thiazole-based hydrazides have revealed their potential for COX-inhibitory action. acs.org

Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is an enzyme that plays a role in purine metabolism and the production of uric acid, which is linked to gout, a type of inflammatory arthritis. Febuxostat, a thiazole derivative, is a known potent and selective XO inhibitor. researchgate.net Other research has explored novel 2-(4-bromophenyl)-4-phenylthiazole compounds, with one derivative, in particular, found to be highly potent with an IC50 value of 0.100 ± 0.08 µM, which is more potent than the standard allopurinol (IC50 = 0.150 ± 0.07 µM). researchgate.net

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are inflammatory mediators. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct 5-LOX inhibitors. nih.gov One of the most potent compounds in this series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, demonstrated an IC50 of 127 nM. nih.gov Other studies on 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives also identified potent 15-LOX inhibitors, with IC50 values ranging from 11.5 to 35 μM. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Thiazole Derivatives

| Target Enzyme | Derivative Class | Potency (IC50) |

|---|---|---|

| COX-2 | 4-substituted thiazole analogues | 0.3 nM nih.gov |

| Xanthine Oxidase | 2-(4-bromophenyl)-4-phenylthiazole | 0.100 ± 0.08 µM researchgate.net |

| 5-LOX | N-aryl-4-aryl-1,3-thiazole-2-amine | 127 nM nih.gov |

| 15-LOX | 3,6-diphenylimidazo[2,1-b]thiazole-5-amine | 11.5 - 35 µM nih.gov |

Membrane Stability and Protein Denaturation Assays

The anti-inflammatory activity of compounds can be assessed in vitro by their ability to stabilize red blood cell membranes and prevent protein denaturation, which is a well-documented cause of inflammation. acs.orgsciforum.net

A study on a series of pyridine- and thiazole-based hydrazides evaluated their in vitro anti-inflammatory activity using the inhibition of bovine serum albumin denaturation method. acs.org The derivatives exhibited a wide range of activity, with IC50 values between 46.29 and 100.60 μg/mL. acs.org The results indicated that the presence of a hydroxyl group on the phenyl ring or the inclusion of heterocyclic moieties generally leads to good inhibition. acs.org Notably, compound 5j , identified as N′-(5-Bromo-2-hydroxybenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide, was among the compounds showing better activity. acs.org

Table 3: Anti-Inflammatory Activity by Protein Denaturation Inhibition

| Compound Series | Assay Method | IC50 Range (μg/mL) | Standard (Diclofenac Sodium) |

|---|

Anti-Oxidant Activity Profiles

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), contributes to the pathogenesis of many diseases. Antioxidants can mitigate this damage by scavenging free radicals. Derivatives of this compound have been extensively evaluated for their antioxidant capabilities using various in vitro assays.

The most common methods used are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com In one study, hydrazinyl thiazole substituted chromones demonstrated good DPPH (IC50 = 0.09–2.233 µM) and ABTS (IC50 = 0.584–3.738 µM) radical scavenging activities, which were comparable to the standard ascorbic acid (IC50 = 0.33 ± 0.18 µM for DPPH and IC50 = 0.53 ± 0.3 µM for ABTS). nih.gov

SAR studies revealed that structural features significantly influence antioxidant potential. For instance, bromo-substituted compounds showed good and comparable DPPH and ABTS scavenging activities, and the addition of a methyl group further enhanced this activity. nih.gov Another study on a catechol hydrazinyl-thiazole (CHT) derivative found its scavenging activity against the ABTS radical to be 3.16 times more intense than the standard trolox. mdpi.com Similarly, its DPPH scavenging activity was significantly stronger than both trolox and ascorbic acid. mdpi.com These findings underscore the potential of the hydrazinyl-thiazole scaffold in developing potent antioxidant agents.

Table 4: Antioxidant Activity of Hydrazinyl Thiazole Derivatives

| Derivative Class | Assay | IC50 Range (µM) | Standard | Standard IC50 (µM) |

|---|---|---|---|---|

| Hydrazinyl thiazole chromones | DPPH | 0.09 - 2.233 nih.gov | Ascorbic Acid | 0.33 ± 0.18 nih.gov |

| Hydrazinyl thiazole chromones | ABTS | 0.584 - 3.738 nih.gov | Ascorbic Acid | 0.53 ± 0.3 nih.gov |

| Hydrazinyl thiazolyl coumarins | DPPH | 16 - 85 | Quercetin | Comparable |

| Catechol hydrazinyl-thiazole | ABTS | 3.16x more active than Trolox mdpi.com | Trolox | - |

Radical Scavenging Assays (e.g., DPPH, Nitric Oxide, Superoxide, Hydrogen Peroxide)

The antioxidant potential of this compound derivatives is a key area of investigation, with various assays employed to evaluate their ability to neutralize harmful free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is widely used to assess the free radical scavenging capacity of compounds. Studies on hydrazinyl-thiazole derivatives have demonstrated their ability to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The scavenging activity is influenced by the nature and position of substituents on the thiazole and associated phenyl rings. For instance, some novel hydrazinyl thiazolyl coumarin derivatives have shown significant antioxidant activity comparable to the natural antioxidant quercetin in DPPH assays.

Nitric Oxide (NO) Radical Scavenging Assay: Overproduction of nitric oxide is associated with inflammatory processes and various pathological conditions. Certain 2-(2-hydrazinyl)thiazole derivatives have been shown to possess potent nitric oxide radical scavenging activity. This suggests their potential in mitigating inflammatory responses mediated by excessive NO.

Superoxide Radical (SOR) Scavenging Assay: The superoxide radical is a precursor to other reactive oxygen species (ROS) and is implicated in cellular damage. Research has indicated that specific 2-(2-hydrazinyl)thiazole derivatives exhibit excellent superoxide radical scavenging activity, highlighting their role in protecting against oxidative stress.

Hydrogen Peroxide (H₂O₂) Scavenging Assay: Although hydrogen peroxide is not a free radical itself, it can generate highly reactive hydroxyl radicals. The ability of a compound to scavenge H₂O₂ is an important indicator of its antioxidant potential. Studies have shown that some 2-(2-hydrazinyl)thiazole derivatives are effective in scavenging hydrogen peroxide. This activity is crucial in preventing cellular damage initiated by H₂O₂. researchgate.netorientjchem.org

Table 1: Radical Scavenging Activity of Representative Hydrazinylthiazole Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

| Assay Type | Compound/Derivative Class | Observed Activity/Potency | Reference |

|---|---|---|---|

| DPPH | Hydrazinyl thiazolyl coumarins | Significant activity, comparable to quercetin | acs.org |

| Nitric Oxide | 2-(2-hydrazinyl)thiazoles | Potent scavenging activity | nih.govnih.gov |

| Superoxide | 2-(2-hydrazinyl)thiazoles | Excellent scavenging activity | nih.govnih.gov |

| Hydrogen Peroxide | 2-(2-hydrazinyl)thiazoles | Good scavenging activity | nih.govnih.gov |

Reducing Power Experiments

Reducing power is another important aspect of antioxidant activity, reflecting a compound's ability to donate electrons. This is often evaluated through assays like the Ferric Reducing Antioxidant Power (FRAP) and Reducing Power (RP) assays. ijper.org These methods are based on the principle of the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by the antioxidant compound. ijper.org

The FRAP assay is typically conducted at a low pH and measures the formation of a colored ferrous-tripyridyltriazine complex. The RP assay is generally performed in a phosphate buffer at a higher temperature, resulting in the formation of Perl's Prussian blue. ijper.org The difference in experimental conditions, such as pH, temperature, and the ligands bound to the ferric ion, can influence the measured reducing power. ijper.org

For instance, a study on a catechol hydrazinyl-thiazole (CHT) derivative demonstrated significant electron-donating capacity in both FRAP and RP assays. The results indicated a strong activity in reducing ferric ions, which was reported to be higher than that of standard antioxidants like ascorbic acid and trolox under the tested conditions. ijper.org This capacity to reduce ferric ions highlights the potential of these derivatives to act as effective antioxidants by breaking the free radical chain reaction through electron donation.

Antimicrobial and Antifungal Activity Evaluations

Derivatives of this compound have been extensively screened for their efficacy against a wide range of pathogenic microbes, including bacteria and fungi. The thiazole ring is a core structure in many antimicrobial agents, and its combination with a hydrazone moiety often enhances this activity.

Research has demonstrated that these compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, various synthesized thiazole hydrazine derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Similarly, their antifungal potential has been evaluated against species like Candida albicans and Aspergillus niger. The presence of the bromo substituent on the thiazole ring, along with other modifications, can modulate the antimicrobial spectrum and potency.

Broad-Spectrum Screening Methodologies

To assess the antimicrobial and antifungal efficacy of this compound derivatives, researchers employ broad-spectrum screening methodologies. These typically involve determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Fungicidal Concentration (MFC) against a panel of clinically relevant microorganisms.

The broth microdilution method is a commonly used technique to determine MIC values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. For antifungal testing, similar methodologies are applied to fungal strains. For instance, studies on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong activity against reference and clinical isolates of Candida species, with low MIC values. The MFC, the lowest concentration that results in fungal death, is also determined to understand whether the compound is fungistatic or fungicidal. These broad-spectrum screenings are crucial for identifying promising candidates for further development as antimicrobial agents.

Table 2: Antimicrobial and Antifungal Activity of Hydrazinylthiazole Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

| Organism Type | Specific Strain(s) | Compound Class | Activity (MIC/MFC values) | Reference |

|---|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pyogenes | Thiazole hydrazines | Active | |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Thiazole hydrazines | Active | |

| Fungi | Candida albicans, Aspergillus niger | Thiazole hydrazines | Active | |

| Fungi | Candida albicans (clinical isolates) | (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | MIC = 0.008–7.81 µg/mL; MFC = 0.015–31.25 µg/mL |

Anti-Malarial Activity Research

Malaria, caused by Plasmodium parasites, remains a significant global health issue, and the development of new antimalarial agents is a priority. Derivatives of 2-hydrazinylthiazole have emerged as a promising class of compounds in this area.

Several studies have reported the synthesis and in vitro evaluation of these derivatives against Plasmodium falciparum, the most virulent species causing malaria in humans. For example, a series of 2-(2-hydrazinyl)thiazole derivatives with various substitutions at the 2-, 4-, and 5-positions were synthesized and tested. Among them, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate and 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one demonstrated significant antimalarial activity with IC₅₀ values of 0.725 μM and 0.648 μM, respectively.

The mechanism of action is also under investigation, with some studies suggesting that these compounds may target specific enzymes in the parasite, such as trans-2-enoyl acyl carrier protein reductase. The structure-activity relationship studies indicate that the nature of the substituents on the thiazole and hydrazone moieties plays a crucial role in their anti-plasmodial efficacy.

Coordination Chemistry and Chelation Properties with Metal Ions

The coordination chemistry of this compound derivatives is an area of growing interest due to their potential as ligands for metal ions. The thiazole ring itself contains both a soft base (sulfur atom) and a hard base (nitrogen atom), making it capable of coordinating with a variety of metal ions. The presence of the hydrazinyl group provides additional coordination sites, enhancing the chelation properties of these molecules.